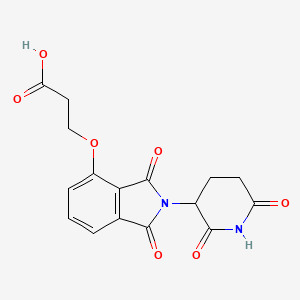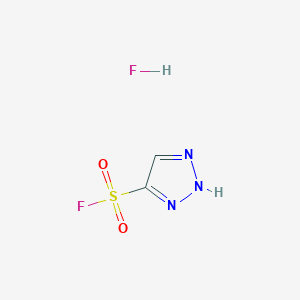
2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride is a chemical compound with the molecular formula C2H2FN3O2S.FH. It is a member of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, a sulfonyl fluoride group, and a hydrofluoride group, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride typically involves the reaction of azides with fluorine-containing compounds. One common method is the Cu(I)-catalyzed 1,3-dipolar azide-alkyne cycloaddition reaction, which produces highly regioselective 4-substituted 1,2,3-triazole products . The reaction conditions often include heating the reactants at reflux in solvents such as toluene, benzene, or alcohols, or using DMF/DMSO as solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reaction conditions often involve the use of catalysts such as Cu(I) or Rh(II) and solvents like DMF, DMSO, or alcohols .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, leading to the inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole derivatives such as 1,2,3-triazole and 1,2,4-triazole, which also have diverse applications in chemistry, biology, and medicine .
Uniqueness
2H-1,2,3-triazole-4-sulfonyl fluoride hydrofluoride is unique due to the presence of both sulfonyl fluoride and hydrofluoride groups, which enhance its reactivity and versatility compared to other triazole derivatives. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
2H-triazole-4-sulfonyl fluoride;hydrofluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2FN3O2S.FH/c3-9(7,8)2-1-4-6-5-2;/h1H,(H,4,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPAGNUGXYUXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1S(=O)(=O)F.F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
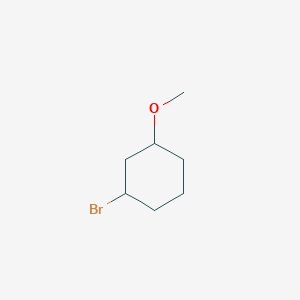
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2907574.png)
![3-methoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide](/img/structure/B2907578.png)
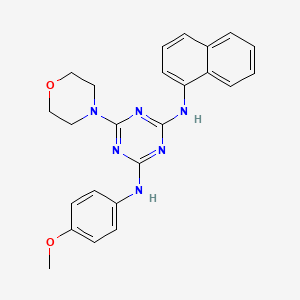
![{2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride](/img/structure/B2907581.png)
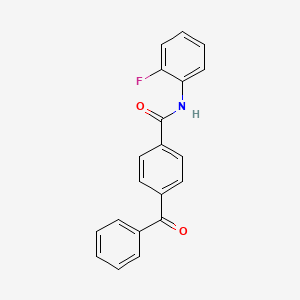
![4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2907586.png)
![N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide](/img/structure/B2907588.png)
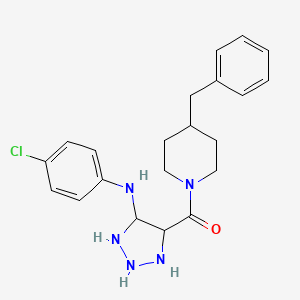
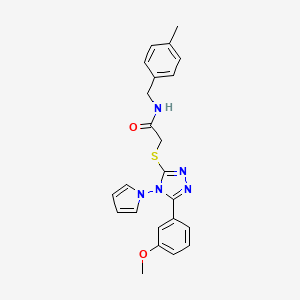
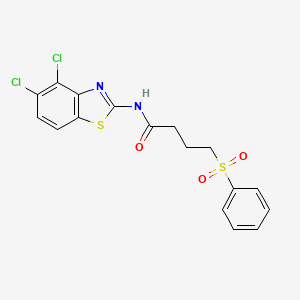
![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2907593.png)
![(Z)-N-[1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine](/img/structure/B2907595.png)
